8-Epidiosbulbin E acetate

Antimicrobial Resistance Plasmid Curing Adjuvant Therapy

Select 8-Epidiosbulbin E acetate (EEA) for plasmid-curing studies and hepatotoxicity marker assays. This furan-containing 18-norclerodane diterpenoid lactone offers distinct ROS-mediated mechanisms, unlike Diosbulbin B. Ideal for validating resistance reversal and oxidative stress pathways. Procure high-purity (≥98%) material for consistent analytical and in vivo results.

Molecular Formula C20H22O7
Molecular Weight 374.389
CAS No. 1092368-67-6
Cat. No. B2668761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Epidiosbulbin E acetate
CAS1092368-67-6
Molecular FormulaC20H22O7
Molecular Weight374.389
Structural Identifiers
SMILESCC(=O)OC1CC2C(CC(OC2=O)C3=COC=C3)C4C1C5CC(C4)OC5=O
InChIInChI=1S/C20H22O7/c1-9(21)25-17-7-14-12(6-16(27-19(14)22)10-2-3-24-8-10)13-4-11-5-15(18(13)17)20(23)26-11/h2-3,8,11-18H,4-7H2,1H3/t11-,12+,13+,14-,15-,16+,17+,18+/m1/s1
InChIKeyMAVLDEWQMKXELL-YKCFCTPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Epidiosbulbin E Acetate (CAS 1092368-67-6): Baseline Overview and Analytical Specifications


8-Epidiosbulbin E acetate (EEA) is a furan-containing 18-norclerodane diterpenoid lactone [1], first isolated as a novel compound from the tubers of *Dioscorea bulbifera* L. var. *sativa* [1]. It is a key bioactive and hepatotoxic component of this traditional Chinese medicinal herb [2]. EEA has been characterized by modern spectroscopic analysis and X-ray crystallography, confirming its complex, oxygenated heterotricyclic structure [3]. It is available for research purposes with a standard purity of ≥98% by HPLC and is known for its poor aqueous solubility (0.02 g/L at 25 °C) .

Why Generic Substitution Fails for 8-Epidiosbulbin E Acetate in Research Applications


Substituting 8-Epidiosbulbin E acetate (EEA) with other structurally related norclerodane diterpenoids from the same botanical source (e.g., Diosbulbin B or D) is not scientifically valid due to significant divergence in both bioactivity and toxicity mechanisms. While these compounds share a common chemical scaffold, quantitative studies reveal that their specific activities are not interchangeable [1]. For instance, EEA is a validated plasmid-curing agent and hepatotoxicity marker, whereas Diosbulbin B is primarily noted for its anticancer activity, and Diosbulbin D has not been reported to share either function [2]. Furthermore, the underlying mechanisms of toxicity differ: EEA induces DNA damage primarily through reactive oxygen species (ROS) [3], while Diosbulbin B acts via direct DNA adduction and EEA acts as a ROS generator [4]. Therefore, the selection of EEA must be driven by specific experimental endpoints that require its unique and well-characterized biological profile.

Quantitative Evidence Guide for 8-Epidiosbulbin E Acetate: Differentiating Activity from Closest Analogs


Differentiation in Antibacterial Plasmid-Curing Activity: EEA vs. Diosbulbin D

8-Epidiosbulbin E acetate (EEA) demonstrates a unique and quantifiable plasmid-curing activity that is not observed for its close analog, Diosbulbin D. EEA cured antibiotic resistance plasmids from clinical isolates of *Enterococcus faecalis*, *Escherichia coli*, *Shigella sonnei*, and *Pseudomonas aeruginosa* with an efficiency of 12–48% [1]. Against reference plasmids, the curing efficiency ranged from 16% to 64% [1]. In contrast, Diosbulbin D has not been reported to possess any plasmid-curing or antimicrobial resistance reversal activity [2].

Antimicrobial Resistance Plasmid Curing Adjuvant Therapy

Distinct Cytotoxicity Profile: EEA Shows No Cytotoxicity Against Human Cancer Cell Lines

In contrast to the known anticancer activity of Diosbulbin B, 8-Epidiosbulbin E acetate (EEA) did not exhibit any cytotoxicity against a panel of human cancer cell lines [1]. Specifically, EEA showed no cytotoxic effect on MCF-7 (breast cancer), SiHa (cervical cancer), and A431 (epidermal carcinoma) cell lines [1]. Conversely, Diosbulbin B has been shown to inhibit cell proliferation and induce apoptosis in non-small cell lung cancer (NSCLC) cells [2].

Selective Toxicity Cancer Research Safety Profile

Divergent Mechanisms of Hepatotoxicity: ROS-Mediated DNA Damage vs. Direct DNA Adduction

While both EEA and Diosbulbin B are hepatotoxic, the underlying molecular mechanisms are distinct. EEA induces DNA damage primarily through the overproduction of reactive oxygen species (ROS), as demonstrated by significant increases in tail DNA and olive tail moment in comet assays [1]. This ROS-mediated damage can be attenuated by antioxidants like Vitamin C and glutathione ethyl ester [1]. In contrast, Diosbulbin B's reactive metabolite has been shown to directly form covalent DNA adducts with dCyd, dGuo, and dAdo [2].

Toxicology Mechanism of Action DNA Damage

Hepatotoxicity Biomarker Status: EEA and Diosbulbin B Identified as Top Markers

A chemometric study using fingerprint-toxicity relationship modeling identified 8-Epidiosbulbin E acetate (EEA) and Diosbulbin B (DIOB) as the two most significant hepatotoxicity-related markers in *Dioscorea bulbifera* tuber (DBT) extracts [1]. The chemical combination of these two markers was verified as 'hepatotoxic equivalent combinatorial markers' (HECMs) capable of reflecting the whole hepatotoxicity of the original DBT extract [1]. This highlights EEA's unique quantitative role as a quality control and safety assessment marker for this herbal medicine.

Hepatotoxicity Quality Control Chemometrics

Physicochemical Differentiation: Solubility and LogP of EEA

8-Epidiosbulbin E acetate (EEA) possesses distinct physicochemical properties that differentiate it for in vitro handling. It is characterized by extremely poor aqueous solubility of 0.02 g/L at 25 °C and a calculated Log P of 1.85 . These properties contrast with its analog Demethyl 8-Epidiosbulbin E acetate, which, lacking the acetyl group, is expected to have different solubility and partition coefficients, potentially impacting its behavior in biological assays and its extraction profile .

Physicochemical Properties Formulation Bioavailability

Optimal Research and Industrial Applications for 8-Epidiosbulbin E Acetate


Investigating Novel Plasmid-Curing Agents to Combat Antimicrobial Resistance

EEA is uniquely suited as a positive control and lead compound in assays designed to discover and characterize new plasmid-curing agents. Its established efficacy (12–64% curing efficiency against various R-plasmids) provides a quantifiable benchmark for screening libraries of natural products or synthetic compounds [1]. Its lack of cytotoxicity against common cell lines ensures that observed antibacterial synergy is not confounded by direct mammalian cell toxicity [1].

Mechanistic Toxicology Studies on ROS-Mediated Hepatotoxicity and DNA Damage

As a validated hepatotoxic agent whose primary mechanism is the induction of oxidative stress and ROS-dependent DNA damage, EEA is an ideal chemical tool for elucidating these pathways [2]. Its effects can be specifically modulated by co-treatment with antioxidants (e.g., Vitamin C, GSH-OEt), making it a robust model compound for studying the interplay between metabolic activation, oxidative stress, and cell death [2]. Researchers should select EEA over Diosbulbin B for this specific mechanistic focus [3].

Analytical Reference Standard for Quality Control and Safety Evaluation of Herbal Products

Given its identification as a top hepatotoxicity-related marker for *Dioscorea bulbifera* L., EEA is a critical analytical reference standard [4]. Procurement of high-purity (≥98% HPLC) EEA is essential for developing and validating quantitative methods (e.g., HPLC, LC-MS/MS) to assess the safety, batch-to-batch consistency, and potential toxicity of herbal preparations containing *Dioscorea bulbifera* L. [4].

Selective Antibiotic Adjuvant Research Without Confounding Anticancer Activity

For researchers investigating strategies to reverse antibiotic resistance in bacterial infection models, EEA is the superior choice over its analog Diosbulbin B. EEA acts as an antibiotic adjuvant by curing resistance plasmids, thereby reducing the MIC of co-administered antibiotics [1]. Crucially, unlike Diosbulbin B, EEA lacks anticancer activity, allowing for a clean interpretation of results in co-culture or in vivo infection models without the confounding variable of host cell apoptosis induced by the test compound [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Epidiosbulbin E acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.